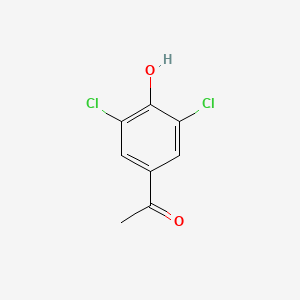

3',5'-Dichloro-4'-hydroxyacetophenone

Description

Overview of Acetophenone (B1666503) Derivatives in Chemical and Biological Sciences

Acetophenone and its derivatives are a versatile class of aromatic ketones with a broad spectrum of applications. mdpi.com In the chemical sciences, they serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. jk-sci.com Their carbonyl group and aromatic ring are amenable to a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

In the biological sciences, acetophenone derivatives are found in numerous natural products and exhibit a wide range of pharmacological activities. nih.govnih.gov These activities include antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. nih.govnih.gov The specific biological profile of an acetophenone derivative is highly dependent on the nature and position of the substituents on the aromatic ring. ontosight.ai For instance, naturally occurring acetophenones are produced by many plants and are involved in defense mechanisms against pests. nih.gov

Significance of Halogenation in Modulating Molecular Properties and Reactivity

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and widely used strategy in organic and medicinal chemistry. numberanalytics.comnumberanalytics.comchemistrytalk.org The incorporation of halogens can profoundly alter a molecule's physicochemical properties, such as its size, lipophilicity, and electronic character. numberanalytics.comnumberanalytics.com

Key effects of halogenation include:

Modulation of Acidity and Basicity: The high electronegativity of halogens can influence the acidity or basicity of nearby functional groups through inductive effects. chemistrytalk.org

Alteration of Reactivity: Halogens can act as leaving groups in nucleophilic substitution reactions or direct the regioselectivity of electrophilic aromatic substitution reactions. numberanalytics.com

Enhancement of Biological Activity: In drug design, halogenation is often employed to improve the metabolic stability, membrane permeability, and binding affinity of a compound to its biological target. numberanalytics.comnumberanalytics.com

The specific impact of halogenation depends on the type of halogen, with reactivity generally decreasing down the group from fluorine to iodine. byjus.com

Contextualization of 3',5'-Dichloro-4'-hydroxyacetophenone within Related Chemical Scaffolds

This compound is a specific example of a halogenated hydroxyacetophenone that embodies the structural features discussed above. Its scaffold consists of a 4'-hydroxyacetophenone (B195518) core, which is known to be a precursor for various biologically active compounds. The addition of two chlorine atoms at the 3' and 5' positions, ortho to the hydroxyl group, is expected to significantly influence its chemical and biological properties.

The chlorine atoms, being electron-withdrawing, can increase the acidity of the phenolic hydroxyl group and modify the electron density of the aromatic ring, thereby affecting its reactivity in further chemical transformations. This particular substitution pattern is of interest for exploring structure-activity relationships in the development of new chemical entities with potential applications in various fields of research.

B-level

Properties

IUPAC Name |

1-(3,5-dichloro-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSIZYWHUQEXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168858 | |

| Record name | 1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17044-70-1 | |

| Record name | 4-Acetyl-2,6-dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17044-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichloro-4-hydroxyphenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017044701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dichloro-4-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3,5-DICHLORO-4-HYDROXYPHENYL)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8A3DLH5C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 ,5 Dichloro 4 Hydroxyacetophenone and Its Analogues

Established Synthetic Pathways for Dichloro-hydroxyacetophenones

The synthesis of dichloro-hydroxyacetophenones, including the target compound 3',5'-Dichloro-4'-hydroxyacetophenone, is predominantly achieved through two main strategic approaches: the Fries rearrangement of substituted phenyl acetates and the regioselective chlorination of hydroxyacetophenone precursors. These methods are fundamental in industrial and laboratory settings for producing hydroxyaryl ketones, which serve as crucial intermediates in the manufacturing of pharmaceuticals and other specialty chemicals. wikipedia.org

Fries Rearrangement Applications in the Synthesis of Acetophenones

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone through the action of a Lewis acid catalyst. wikipedia.orgbyjus.com This reaction involves the intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions. wikipedia.org The regioselectivity of the rearrangement is highly dependent on reaction conditions such as temperature and the solvent used. wikipedia.orgbyjus.com Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. wikipedia.orgbyjus.com This selectivity is attributed to the principles of thermodynamic versus kinetic reaction control, where the ortho product can form a more stable bidentate complex with the Lewis acid catalyst. wikipedia.org

A direct and established method for the preparation of this compound is the Fries rearrangement of 2,6-dichlorophenyl acetate (B1210297). chemicalbook.comchemicalbook.com In this specific application, aluminum chloride (AlCl₃) is employed as the Lewis acid catalyst to facilitate the migration of the acetyl group. chemicalbook.comchemicalbook.com The reaction is typically conducted at elevated temperatures, ranging from 140–150°C, and often without a solvent. chemicalbook.comchemicalbook.com The high temperature favors the migration of the acetyl group to the para position relative to the hydroxyl group, yielding the desired this compound.

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,6-dichlorophenyl acetate | Aluminum chloride (AlCl₃) | 140–150°C, neat (no solvent) | This compound | chemicalbook.comchemicalbook.com |

Chlorination of Hydroxyacetophenone Precursors

An alternative synthetic route involves the direct chlorination of a hydroxyacetophenone precursor, most commonly 4'-hydroxyacetophenone (B195518). This approach falls under the category of electrophilic aromatic substitution, where the aromatic ring is attacked by an electrophilic chlorine species. ontosight.ai The hydroxyl (-OH) and acetyl (-COCH₃) groups on the precursor ring play crucial roles in directing the position of the incoming chlorine atoms. The hydroxyl group is a powerful activating group and an ortho-, para-director, while the acetyl group is a deactivating group and a meta-director. In 4'-hydroxyacetophenone, the strong activating effect of the hydroxyl group dominates, directing substitution to the positions ortho to it (the 3' and 5' positions).

Directed halogenation strategies leverage the inherent electronic properties of substituents on an aromatic ring to control the regiochemical outcome of the reaction. beilstein-journals.org In the case of 4'-hydroxyacetophenone, the hydroxyl group's lone pairs of electrons increase the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Since the para position is blocked by the acetyl group, chlorination is effectively directed to the 3' and 5' positions. Various chlorinating agents can be employed, with sulfuryl chloride (SO₂Cl₂) being a common choice for such transformations. google.com

Achieving high regioselectivity is paramount to avoid the formation of undesired isomers and simplify purification processes. For the synthesis of this compound from 4'-hydroxyacetophenone, the goal is to introduce two chlorine atoms specifically at the 3' and 5' positions. The powerful directing ability of the hydroxyl group makes this a feasible transformation. cbijournal.com Controlling the stoichiometry of the chlorinating agent is crucial; using at least two equivalents of the reagent ensures dichlorination, while the inherent directing effect of the hydroxyl group ensures the desired regioselectivity. The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the target compound and minimize side reactions. google.com

Protecting groups are frequently used in organic synthesis to temporarily mask a reactive functional group, thereby preventing unwanted side reactions and directing the reaction to a different site. cem.comuchicago.edu In the context of chlorinating hydroxyacetophenones, both the hydroxyl and the ketone functionalities can be protected.

Hydroxyl Group Protection: Protecting the phenolic hydroxyl group (e.g., as a methyl ether or an acetate) would alter its electronic influence on the ring. An ether group is still an ortho-, para-director but is less activating than a hydroxyl group. An acetate group is moderately deactivating. Changing the nature of this directing group could influence the ease and selectivity of the subsequent chlorination step.

Ketone Group Protection (Ketalization): The ketone's carbonyl group can be protected by converting it into a ketal, for instance, by reacting it with a diol like ethylene (B1197577) glycol under acidic conditions. libretexts.orgchemistrysteps.com A ketal is stable in neutral to strongly basic environments and does not possess the deactivating, meta-directing character of the original carbonyl group. libretexts.org This protection strategy can be employed to prevent reactions at the alpha-carbon of the acetyl group (α-halogenation) or to subtly modify the electronic landscape of the aromatic ring, although the primary directing influence would remain with the powerful hydroxyl group. youtube.com After the chlorination step, the ketal can be easily removed by acidic hydrolysis to regenerate the ketone functionality. libretexts.org

| Functional Group to Protect | Protecting Group Example | Potential Effect on Chlorination Selectivity | Deprotection Method |

|---|---|---|---|

| Hydroxyl (-OH) | Methyl Ether (-OCH₃) | Maintains ortho-, para-direction but with reduced activation compared to -OH. | Strong acid (e.g., HBr) |

| Ketone (C=O) | Ethylene Ketal | Prevents α-halogenation; minimal change to aromatic substitution pattern directed by -OH. | Aqueous acid |

Multi-step Synthetic Routes from Related Compounds

The predominant multi-step synthesis for this compound involves the Fries rearrangement of an appropriate precursor. wikipedia.org This classical reaction transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. byjus.comlscollege.ac.in

The typical synthetic sequence is as follows:

Esterification of 2,6-Dichlorophenol (B41786): The process begins with the acetylation of 2,6-dichlorophenol. This is commonly achieved by reacting 2,6-dichlorophenol with acetic anhydride (B1165640), often in the presence of a base like pyridine, to form the intermediate, 2,6-dichlorophenyl acetate. researchgate.netchemicalbook.com

Fries Rearrangement: The isolated 2,6-dichlorophenyl acetate is then subjected to a Fries rearrangement. chemicalbook.com In this step, the acetyl group (-COCH₃) migrates from the phenolic oxygen to the carbon atom at the para position of the aromatic ring. This rearrangement is catalyzed by a Lewis acid, traditionally aluminium chloride (AlCl₃), and typically requires heating. wikipedia.orgchemicalbook.com The para-selectivity of this migration is crucial for obtaining the desired 4'-hydroxy isomer. byjus.com

An alternative approach can be observed in the synthesis of analogous compounds, such as 3,5-dichloro-4-aminoacetophenone. This synthesis starts from 4-aminoacetophenone, which is then subjected to direct chlorination. chemicalbook.com In a described method, 4-aminoacetophenone is dissolved in glacial acetic acid and treated with a solution of chlorine gas in glacial acetic acid at a low temperature (e.g., 5°C). chemicalbook.com The resulting dichlorinated product precipitates upon addition to ice water and can be purified by recrystallization. chemicalbook.com This highlights direct electrophilic aromatic substitution as a viable route for introducing the dichloro substitution pattern onto a pre-existing acetophenone (B1666503) structure.

Novel Synthetic Approaches and Methodological Advancements

Recent research has focused on refining the synthesis of hydroxyaryl ketones by incorporating principles of green chemistry and developing more efficient catalytic systems.

Development of Green Chemistry Principles in Synthesis

A significant advancement in the synthesis of compounds like this compound is the replacement of traditional corrosive and environmentally hazardous catalysts. The conventional Fries rearrangement often employs stoichiometric amounts of Lewis acids like AlCl₃, which is corrosive and generates large volumes of hazardous aqueous waste during workup. researchgate.netjocpr.com

Green chemistry initiatives have promoted the use of more benign alternatives:

Solid Acid Catalysts: Heterogeneous solid acids, such as zeolites, clays, and heteropoly acids, have been explored as recyclable and less corrosive catalysts for Friedel-Crafts type reactions, including the Fries rearrangement. rsc.orgeurekaselect.comresearchgate.netacs.org Zeolites, for instance, have been shown to catalyze the rearrangement of aryl esters, with pore size and acidity influencing reaction efficiency and selectivity. rsc.org

Biodegradable Catalysts: p-Toluenesulfonic acid (PTSA), a strong, stable, and biodegradable organic acid, has been successfully used as an eco-friendly catalyst for the Fries rearrangement. jocpr.comresearchgate.net Its performance in terms of yield and conversion can be comparable to that of AlCl₃ but with a significantly lower environmental impact. researchgate.net

Solvent-Free Reactions: Performing the rearrangement under solvent-free conditions, often with catalysts like PTSA, represents another key green chemistry advancement. jocpr.comresearchgate.netresearchgate.net This approach minimizes the use of volatile organic compounds (VOCs), reducing both environmental pollution and operational costs.

Catalytic Approaches to Dichlorination

While the Fries rearrangement focuses on constructing the hydroxyacetophenone backbone, the dichlorination of the aromatic ring is another critical aspect. Traditional methods often rely on molecular chlorine (Cl₂), a toxic and hazardous reagent, dissolved in a solvent like acetic acid. chemicalbook.com

Advancements are moving towards safer and more catalytic approaches for halogenation. While specific literature on catalytic dichlorination for the synthesis of this compound is sparse, general progress in catalytic halogenation includes:

Use of Safer Chlorinating Agents: Methods employing less hazardous reagents than chlorine gas are being developed.

Development of Heterogeneous Catalysts: Research into solid catalysts that can facilitate chlorination reactions is ongoing. These catalysts aim to improve selectivity, reduce waste, and allow for easier separation and recycling, aligning with the principles of green chemistry. eurekaselect.com While not yet standard for this specific synthesis, the development of such catalysts for aromatic chlorination is an active area of research.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing the yield and purity of the target para-isomer, this compound, while minimizing side products. The Fries rearrangement is particularly sensitive to reaction conditions. wikipedia.org

Key parameters for optimization include:

Temperature: Temperature has a profound effect on the regioselectivity of the Fries rearrangement. Lower reaction temperatures (typically below 60°C) favor the formation of the para-substituted product (4'-hydroxyacetophenone). wikipedia.orgbyjus.com Conversely, higher temperatures tend to yield more of the ortho-isomer. wikipedia.orgresearchgate.net This is often explained by thermodynamic versus kinetic control; the ortho-product can form a more stable bidentate complex with the catalyst, making it the thermodynamically favored product at higher temperatures. wikipedia.org

Solvent: The polarity of the solvent can also influence the ortho/para product ratio. The use of polar solvents tends to increase the proportion of the para-isomer, whereas non-polar solvents often favor ortho-substitution. wikipedia.orgbyjus.comlscollege.ac.in

Catalyst Concentration: The molar ratio of the Lewis acid catalyst to the ester substrate is another critical factor. A sufficient amount of catalyst is required to complex with both the reactant and product, but using a large excess can lead to the formation of side products and increase cost and waste. researchgate.netorganic-chemistry.org

The table below summarizes yields for related synthetic steps, illustrating typical efficiencies.

| Reaction Step | Starting Material | Product | Catalyst/Reagents | Reported Yield | Reference |

|---|---|---|---|---|---|

| Chlorination | 4-Aminoacetophenone | 4-Amino-3,5-dichloroacetophenone | Cl₂ in Acetic Acid | 52% | chemicalbook.com |

| Fries Rearrangement (General) | Phenyl Acetate | o/p-Hydroxyacetophenone | p-Toluenesulfonic acid (PTSA) | ~98% Conversion | researchgate.netjocpr.com |

| Hydrolysis | 2,6-Dichlorobenzyl cyanide | 2,6-Dichlorophenylacetic acid | NaOH then HCl | 60% | scispace.com |

Purification Techniques and Purity Assessment in Synthetic Protocols

After synthesis, isolating a pure form of this compound is critical. A combination of purification techniques is often employed to remove unreacted starting materials, catalysts, solvents, and reaction byproducts, such as the undesired ortho-isomer.

Common Purification Techniques:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol/water), and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. chemicalbook.comgoogle.comepo.org The process may be repeated to achieve higher purity. google.com

Column Chromatography: For more challenging separations, particularly between ortho and para isomers, column chromatography over a solid stationary phase like silica (B1680970) gel is effective. epo.org Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase, allowing for their separation.

Extraction and Washing: After the reaction is complete, a workup procedure typically involves quenching the reaction mixture (e.g., with ice water or dilute acid) and extracting the product into an organic solvent. researchgate.net The organic layer is then washed with water, aqueous base (like NaOH solution) to remove acidic impurities, or brine to remove residual water before being dried and concentrated. researchgate.net

Use of Adsorbents: During recrystallization, adsorbents like activated carbon can be added to the hot solution to remove colored or odorous impurities before the filtration and crystallization steps. google.comepo.org

Purity Assessment: The purity of the synthesized this compound is confirmed using various analytical methods:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure and identify any impurities. jocpr.comresearchgate.net

Chromatographic Methods: Thin-Layer Chromatography (TLC) is often used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative measure of purity. cdnsciencepub.com

Melting Point Analysis: A sharp melting point that corresponds to the literature value is a good indicator of high purity for a crystalline solid.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For 3',5'-Dichloro-4'-hydroxyacetophenone, the UV-Vis spectrum is influenced by the presence of the benzene (B151609) ring, the hydroxyl group (-OH), the acetyl group (-COCH3), and the two chlorine atoms. These functional groups contain chromophores and auxochromes that dictate the absorption of UV and visible light.

The primary chromophore is the benzene ring, which exhibits characteristic absorption bands. The hydroxyl and acetyl groups act as auxochromes, modifying the absorption maxima (λmax) and the intensity of the absorption. The chlorine atoms also have an auxochromic effect. The electronic transitions observed are typically π → π* and n → π* transitions. The π → π* transitions, originating from the aromatic system, are generally more intense. The n → π* transition, associated with the non-bonding electrons of the oxygen atom in the carbonyl group, is typically less intense.

While specific experimental data for this compound is not widely published, the expected UV-Vis absorption maxima can be inferred from related compounds. For instance, phenol (B47542) exhibits a λmax around 275 nm. docbrown.info The presence of the acetyl group and chlorine atoms is expected to cause a bathochromic shift (shift to longer wavelengths) of this peak. For example, 2,4-dichlorophenol (B122985) shows an absorption peak at 307 nm. researchgate.net Based on the electronic effects of the substituents, the principal absorption bands for this compound in a non-polar solvent are anticipated to be in the regions detailed in the table below.

Table 1: Predicted UV-Vis Spectral Data for this compound

| Predicted λmax (nm) | Associated Electronic Transition | Chromophore/Auxochrome Influence |

|---|---|---|

| ~280-310 | π → π* | Benzene ring, influenced by -OH, -COCH3, and Cl substituents. |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification. Gas and liquid chromatography are the most employed methods for these purposes.

Gas Chromatography (GC) is a premier technique for assessing the purity of volatile and semi-volatile compounds like this compound. When coupled with a Mass Spectrometry (MS) detector (GC-MS), it provides a powerful tool for both separating and identifying the main compound and any potential impurities.

The analysis by GC involves injecting a solution of the compound into the instrument, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column. The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic feature used for identification.

For the analysis of chlorinated phenols and related compounds, a low-polarity capillary column, such as one with a 5% phenyl-95% methylpolysiloxane stationary phase, is often employed. glsciences.com The operating conditions, including oven temperature program, injector temperature, and carrier gas flow rate, are optimized to achieve good resolution between the main peak and any impurity peaks.

GC-MS analysis further allows for the identification of impurities by providing mass spectra for each separated component. The mass spectrum is a fingerprint of a molecule, showing the mass-to-charge ratio of the parent ion and its fragmentation pattern. This information is crucial for the structural elucidation of unknown impurities that may arise from the synthesis process or degradation.

Table 2: Representative GC-MS Method Parameters for Analysis of Chlorinated Aromatic Compounds

| Parameter | Condition |

|---|---|

| GC System | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Table 3: Hypothetical Impurity Profile for this compound by GC-MS

| Peak No. | Retention Time (min) | Probable Identity | Basis of Identification |

|---|---|---|---|

| 1 | 12.5 | This compound | Matching mass spectrum with reference standard |

| 2 | 10.8 | Monochloro-4-hydroxyacetophenone | Mass spectrum indicating loss of one chlorine atom |

High-Performance Liquid Chromatography (HPLC) is the method of choice for the accurate quantitative analysis of this compound, especially in complex matrices. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is commonly used for this type of compound.

A typical HPLC system for the analysis of acetophenone (B1666503) derivatives would utilize a C18 column as the stationary phase. nih.govsielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, sometimes with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. sielc.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. For acetophenones, detection is often performed around 280 nm. nih.gov

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of this compound at different known concentrations and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. Method validation is crucial and typically includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 4: Representative HPLC Method Parameters for Quantitative Analysis

| Parameter | Condition |

|---|---|

| HPLC System | |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Table 5: Illustrative HPLC Method Validation Data

| Validation Parameter | Result |

|---|---|

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery %) | 98.0% - 102.0% |

| Precision (RSD %) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

Theoretical and Computational Studies on 3 ,5 Dichloro 4 Hydroxyacetophenone

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing a framework to investigate the electronic properties of molecules. For 3',5'-Dichloro-4'-hydroxyacetophenone, DFT calculations elucidate the distribution of electrons and identify regions of reactivity, which are governed by the molecule's frontier molecular orbitals, electrostatic potential, and bonding characteristics.

Frontier Molecular Orbitals (HOMO-LUMO Analysis) and their Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. taylorandfrancis.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For aromatic compounds like this compound, the HOMO is typically associated with the π-electrons of the benzene (B151609) ring and the lone pairs of the heteroatoms (oxygen and chlorine), while the LUMO is often a π* antibonding orbital distributed over the aromatic system and the carbonyl group.

The distribution of these orbitals indicates the likely sites for chemical reactions. The HOMO's location points to where an electrophilic attack would occur, while the LUMO's location indicates the site for a nucleophilic attack. youtube.com In the case of this compound, the electron-donating hydroxyl group and the electron-withdrawing chloro and acetyl groups significantly influence the energies and distributions of these frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Parameters for a Substituted Phenol (B47542) (Note: Specific experimental or calculated values for this compound are not readily available in the cited literature. This table presents typical values for a similar class of compounds to illustrate the concept.)

| Parameter | Energy (eV) | Implication |

| EHOMO | -6.25 | Represents electron-donating ability |

| ELUMO | -1.75 | Represents electron-accepting ability |

| Energy Gap (ΔE) | 4.50 | Correlates with chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. deeporigin.com It is an invaluable tool for predicting how a molecule will interact with other chemical species. numberanalytics.com The map is color-coded to indicate different regions of electrostatic potential: red signifies areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are favorable for nucleophilic attack. youtube.com Green and yellow represent regions of intermediate or near-neutral potential.

For this compound, the MEP map would be expected to show:

Negative Regions (Red/Yellow): Concentrated around the oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups due to their high electronegativity and the presence of lone pairs. The π-system of the aromatic ring would also exhibit negative potential. These are the primary sites for interaction with electrophiles or positive centers.

Positive Regions (Blue): Primarily located around the hydrogen atom of the hydroxyl group, making it the most likely site for deprotonation and hydrogen bonding.

Neutral/Slightly Positive Regions: The carbon-hydrogen bonds of the methyl group and the aromatic ring would show near-neutral potential.

This charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding and receptor-ligand binding, which are fundamental to the molecule's biological activity. deeporigin.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. This method allows for the quantitative evaluation of intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. scispace.comresearchgate.net

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction and greater electron delocalization.

In this compound, significant stabilizing interactions would include:

Delocalization of lone pair (n) electrons from the hydroxyl oxygen and the chlorine atoms into the antibonding π* orbitals of the aromatic ring (n → π*).

Delocalization of π electrons from the phenyl ring into the antibonding π* orbital of the carbonyl group (π → π*).

Table 2: Illustrative Major NBO Donor-Acceptor Interactions (Note: This table is a hypothetical representation of the types of interactions and stabilization energies expected for this molecule based on general principles.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O) of Hydroxyl | π* (C-C) of Ring | ~20-30 | Resonance Stabilization |

| LP (Cl) | π* (C-C) of Ring | ~5-10 | Electron Delocalization |

| π (C-C) of Ring | π* (C=O) | ~15-25 | Conjugation Effect |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide valuable information about the conformational flexibility and intermolecular interactions of a compound in various environments, such as in solution. stanford.edu

For a molecule like this compound, the primary sources of conformational freedom are the rotations around the single bonds connecting the acetyl and hydroxyl groups to the phenyl ring. While the aromatic ring itself is rigid, the orientation of these substituents can vary.

MD simulations can be used to:

Identify Stable Conformers: Determine the lowest energy orientations of the acetyl and hydroxyl groups. The planarity of the acetyl group with respect to the ring is a key factor, as a planar conformation maximizes π-conjugation but can be influenced by steric hindrance from the adjacent chlorine atoms.

Analyze Intramolecular Hydrogen Bonding: Investigate the possibility of hydrogen bond formation between the hydroxyl hydrogen and the carbonyl oxygen.

Simulate Solvent Interactions: Model how the molecule interacts with solvent molecules (e.g., water), including the formation of hydrogen bonds and solvation shells, which is critical for understanding its behavior in a biological medium.

While specific MD studies on this compound were not found, simulations on similar phenolic compounds have been used to understand complex formation, solvation dynamics, and pyrolysis mechanisms. stanford.eduutexas.eduresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for designing and optimizing new drug candidates. These models aim to correlate the chemical structure of a series of compounds with their biological activity.

Predictive Modeling of Biological Activities

QSAR models use statistical methods to build mathematical relationships between chemical descriptors and biological endpoints, such as the inhibitory concentration (IC₅₀) or binding affinity (Kᵢ) against a biological target. biointerfaceresearch.com Descriptors can be categorized as steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), or hydrophobic (e.g., logP).

Studies on various acetophenone (B1666503) derivatives have demonstrated their potential as inhibitors for several enzymes, including tyrosinase, α-glycosidase, carbonic anhydrases, and acetylcholinesterase. nih.govmdpi.com In these studies, the nature and position of substituents on the phenyl ring were found to be critical for activity. For example, the presence of halogen and hydroxyl groups can significantly influence enzyme inhibition through specific hydrogen bonds and halogen bonds with amino acid residues in the active site. mdpi.com

A predictive QSAR model for a class of compounds including this compound would allow researchers to:

Estimate the biological activity of new, unsynthesized derivatives.

Identify the key structural features that enhance or diminish activity.

Guide the rational design of more potent and selective molecules.

For instance, a model might reveal that electron-withdrawing groups at the 3' and 5' positions, combined with a hydrogen bond-donating group at the 4' position, are optimal for binding to a specific enzyme target. nih.govrsc.org

Correlation with Physicochemical Descriptors (e.g., Log Kow, pKa, Topological Indices)

Physicochemical descriptors are crucial in computational chemistry for predicting the behavior of a molecule in various chemical and biological systems. For this compound, descriptors such as the acid dissociation constant (pKa), the octanol-water partition coefficient (Log Kow), and topological indices provide a quantitative framework for understanding its properties.

The pKa is a measure of a molecule's acidity. Due to the phenolic hydroxyl group, this compound is acidic. The presence of two electron-withdrawing chlorine atoms ortho to the hydroxyl group significantly influences its acidity compared to the parent 4'-hydroxyacetophenone (B195518). Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict pKa values by calculating the free energy difference between the protonated and deprotonated species in a solvent model. A predicted pKa value for this compound is available in chemical databases.

Topological indices are numerical descriptors derived from the molecular graph of a compound. semanticscholar.orgresearchgate.net They quantify aspects of molecular size, shape, branching, and connectivity. researchgate.net These indices are fundamental in QSAR and QSPR studies for correlating a molecule's structure with its physicochemical properties and biological activities. nih.govnih.gov Common topological indices include the Wiener index, which is based on the distances between all pairs of vertices in the molecular graph, and Randić's molecular connectivity index (χ), which considers the degree of connectivity of atoms. researchgate.net For this compound, these indices would be calculated from its hydrogen-suppressed molecular graph. The resulting numerical values could then be used in regression models to predict properties like boiling point, density, and Log Kow. researchgate.net While specific QSAR studies featuring the calculated indices for this particular molecule are not prominent in the literature, the methodology remains a powerful tool for its theoretical characterization. researchgate.net

| Descriptor | Predicted Value | Method/Source | Significance |

|---|---|---|---|

| pKa | 5.24 ± 0.23 | Prediction (ChemicalBook) chemicalbook.com | Indicates the acidity of the phenolic hydroxyl group, influenced by electron-withdrawing chlorine atoms. |

| Log Kow (LogP) | Not available in cited literature | Typically predicted via computational QSPR models | Measures lipophilicity, important for predicting solubility, absorption, and environmental distribution. |

| Topological Indices (e.g., Wiener, Randić) | Not available in cited literature | Calculated from the molecular graph | Quantify molecular structure to correlate with various physicochemical properties in QSPR models. semanticscholar.orgnih.gov |

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including transition states and reaction energetics. The primary synthetic routes to this compound involve halogenation and the Fries rearrangement, both of which have been subjects of theoretical investigation.

The synthesis of this compound involves the chlorination of a precursor, typically 4'-hydroxyacetophenone. This reaction is an example of electrophilic aromatic substitution. The aromatic ring of 4'-hydroxyacetophenone contains two directing groups: the hydroxyl (-OH) group and the acetyl (-COCH₃) group.

Computational modeling, primarily using Density Functional Theory (DFT), is employed to understand the regioselectivity of this reaction. DFT calculations can map the potential energy surface, identifying the transition states and intermediates for substitution at different positions on the ring. kuleuven.beimist.ma

Directing Effects: The hydroxyl group is a powerful activating group and is ortho,para-directing. The acetyl group is a deactivating group and is meta-directing.

Computational Insights: Theoretical studies on substituted phenols show that the high electron-donating ability of the -OH group overwhelmingly dictates the reaction's regioselectivity. researchgate.net DFT calculations would model the formation of the sigma complex (the arenium ion intermediate) for chlorine addition at the positions ortho and meta to the hydroxyl group. These calculations consistently show that the transition states leading to the formation of the ortho-substituted arenium ion are significantly lower in energy. This is because the positive charge in the intermediate can be delocalized onto the oxygen atom of the hydroxyl group, a stabilizing resonance effect that is not possible for meta-substitution.

Mechanism: The modeled mechanism involves the attack of an electrophilic chlorine species (e.g., Cl⁺ generated from Cl₂ and a Lewis acid, or from hypochlorous acid) on the electron-rich aromatic ring of 4'-hydroxyacetophenone. nih.govresearchgate.net The reaction proceeds via a transition state to form the arenium ion intermediate. The calculations would confirm that substitution at the 3' and 5' positions (ortho to the hydroxyl group) is kinetically and thermodynamically favored over substitution at the 2' and 6' positions (ortho to the acetyl group). Subsequent loss of a proton re-establishes aromaticity and yields the dichlorinated product.

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.org The synthesis of this compound is specifically achieved through the Fries rearrangement of 2,6-dichlorophenyl acetate (B1210297). chemicalbook.com

Computational studies, particularly DFT, have been instrumental in elucidating the nuanced mechanism of this rearrangement. acs.org The widely accepted mechanism involves several key steps that can be modeled to determine their energetics:

Lewis Acid Coordination: The reaction begins with the coordination of the Lewis acid (e.g., AlCl₃) to the ester. Computational models investigate whether coordination occurs at the carbonyl oxygen or the phenolic oxygen. These studies consistently show that coordination to the more electron-rich carbonyl oxygen is the initial, energetically favorable step. wikipedia.orgscribd.com

Formation of Acylium Ion: The Lewis acid-ester complex undergoes cleavage of the ester C-O bond. This step is modeled to proceed via a transition state to generate a key intermediate: a free acylium carbocation (CH₃CO⁺) and an aluminum dichlorophenoxide complex. wikipedia.orgscribd.com While some debate exists between an intermolecular versus intramolecular pathway, crossover experiments and computational studies often support an intermolecular mechanism where the acylium ion fully dissociates. acs.orgrdd.edu.iqresearchgate.net

Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring of the aluminum dichlorophenoxide complex. For 2,6-dichlorophenoxide, the two ortho positions are blocked by chlorine atoms. Therefore, the electrophilic attack can only occur at the para position. DFT calculations would model the transition state for this C-acylation step, confirming the high regioselectivity for the para position.

Hydrolysis: The final step is the hydrolysis of the resulting aluminum complex during aqueous workup, which protonates the phenoxide to yield the final product, this compound.

Computational investigations of related Fries rearrangements have provided detailed energy profiles, confirming that the formation of the acylium ion is often the rate-determining step and that the regioselectivity (ortho vs. para) is influenced by factors like temperature and solvent, which can be rationalized by comparing the calculated activation barriers for the respective pathways. acs.orgajchem-a.com

An exploration of the chemical compound this compound reveals a versatile scaffold for the development of a wide array of derivatives. Strategies for its modification are crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule influences its biological activity. This article details the various derivatization strategies and the synthesis of analogues based on this chlorinated hydroxyacetophenone core.

Applications in Academic Research

Use as a Chemical Intermediate and Building Block

Its utility lies in its polyfunctional nature, which allows for the introduction of the dichlorinated hydroxy-acetyl-phenyl moiety into larger molecular frameworks. cymitquimica.com This is particularly valuable in the construction of libraries of compounds for screening purposes in drug discovery and materials science.

Role in the Development of Novel Organic Compounds

Researchers utilize this compound to synthesize novel organic compounds with tailored properties. The presence of the halogen atoms is of particular interest for modulating the electronic and steric properties of the target molecules, which can have a significant impact on their biological activity or material properties.

Biological and Pharmacological Research on 3 ,5 Dichloro 4 Hydroxyacetophenone and Its Derivatives

Anti-inflammatory Activities and Mechanisms of Action

Information regarding the anti-inflammatory activities and mechanisms of action of 3',5'-Dichloro-4'-hydroxyacetophenone is not present in the available research. There are no specific studies detailing its effects on inflammatory mediators, cytokines, or its performance in established in vivo or in vitro models.

Inhibition of Inflammatory Mediators (e.g., NO, TNF-α, IL-1β, IL-6)

No data was found concerning the ability of this compound to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), or interleukin-6 (IL-6).

Modulation of Anti-inflammatory Cytokines (e.g., IL-10)

Research on the modulation of anti-inflammatory cytokines, such as interleukin-10 (IL-10), by this compound is not available.

In Vivo Models of Inflammation (e.g., Ear Edema Mouse Model)

There are no published studies that have investigated the effects of this compound in in vivo models of inflammation, such as the mouse ear edema model.

In Vitro Cellular Models (e.g., Macrophage Studies)

Scientific literature detailing the use of this compound in in vitro cellular models, including studies on macrophages to assess its anti-inflammatory potential, could not be identified.

Comparison with Reference Anti-inflammatory Agents (e.g., Indomethacin)

As there are no studies on the anti-inflammatory activity of this compound, no comparisons to reference agents like indomethacin have been made.

Antioxidant Properties and Mechanisms

Specific studies detailing the antioxidant properties and mechanisms of this compound are not available in the provided search results.

Radical Scavenging Activity (e.g., DPPH Assay)

The antioxidant potential of phenolic compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, a process that results in a color change quantifiable by spectrophotometry. The activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects within cellular systems through various mechanisms. These can include the modulation of endogenous antioxidant enzymes and the mitigation of reactive oxygen species (ROS) generation. nih.govwikipedia.org

The potential cellular antioxidant mechanisms of this compound can be inferred from the behavior of similar phenolic structures. Phenolic compounds are known to interact with cellular pathways involved in oxidative stress. For instance, they can influence the activity of key antioxidant enzymes like superoxide dismutase, catalase, and glutathione peroxidase. nih.gov These enzymes are critical components of the cellular defense system against ROS.

Furthermore, some phenolic compounds can inhibit enzymes that generate ROS, such as xanthine oxidase. nih.gov They may also chelate metal ions like iron and copper, which catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The chlorinated nature of this compound could also influence its interaction with cellular membranes and proteins, potentially affecting signaling pathways related to oxidative stress. However, without specific studies on this compound, these remain plausible, yet unconfirmed, mechanisms of action.

Antimicrobial and Antifungal Investigations

Halogenated phenolic compounds are recognized for their antimicrobial properties, and this compound is no exception, having been investigated for its efficacy against a range of microorganisms.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

The antibacterial potential of hydroxyacetophenone derivatives has been a subject of scientific inquiry. acgpubs.org While comprehensive data on the specific antibacterial efficacy of this compound is limited, studies on related halogenated phenols provide significant insights. Generally, the introduction of halogen atoms to a phenolic ring enhances its antibacterial activity.

Research on various hydroxyacetophenone derivatives has shown activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.govresearchgate.net For instance, certain chalcone derivatives synthesized from 4-hydroxyacetophenone have demonstrated notable inhibition zones against these bacteria. researchgate.net The efficacy often differs between Gram-positive and Gram-negative species due to the structural differences in their cell walls, with the outer membrane of Gram-negative bacteria often posing an additional barrier to compound penetration. mdpi.com

Table 1: Antibacterial Activity of Selected Hydroxyacetophenone Derivatives

| Compound/Derivative | Test Organism | Activity (e.g., MIC or Zone of Inhibition) |

|---|---|---|

| Chalcone derivative of 4-Hydroxyacetophenone | Escherichia coli | 18.38 mm inhibition zone (at 200 mg/ml) researchgate.net |

| Chalcone derivative of 4-Hydroxyacetophenone | Staphylococcus aureus | 16.70 mm inhibition zone (at 200 mg/ml) researchgate.net |

Note: This table presents data for derivatives of hydroxyacetophenone to illustrate the general antibacterial potential of this class of compounds.

Antifungal Efficacy Against Various Fungal Strains

This compound has been identified as a potent fungicidal agent. Its application has been noted in industrial and agricultural contexts for inhibiting the growth of fungi that cause material degradation. It has been described as an excellent fungicide for the preservation of paint films, leather finishes, and wood chips.

The compound has shown efficacy against various fungal strains, including common molds like Aspergillus and Penicillium species, which are known contaminants. While specific Minimum Inhibitory Concentration (MIC) values are not consistently reported in publicly available literature, its practical application in preventing fungal growth on various substrates indicates significant bioactivity. The performance of antifungal agents is often compared against standard drugs, with MICs varying widely depending on the fungal species and the agent tested. For example, against Aspergillus niger, MIC values for common antifungals can range from low single digits to over 256 µg/mL. nih.govd-nb.info

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potency of phenolic compounds is intrinsically linked to their chemical structure. The relationship between the structure of this compound and its antimicrobial activity can be understood through several key physicochemical properties. dtic.mil

Lipophilicity : The presence of two chlorine atoms significantly increases the lipophilicity (hydrophobicity) of the molecule compared to the parent 4-hydroxyacetophenone. This property is crucial for antimicrobial action, as it facilitates the compound's ability to partition into and disrupt the lipid bilayer of bacterial cell membranes. dtic.mil The optimal balance of hydrophilic and hydrophobic character is key for effective membrane interaction and permeation.

Electronic Effects and Acidity : The hydroxyl group is a primary site of interaction. Its acidity (proton-donating ability) is important for disrupting cellular processes, such as by denaturing proteins. dtic.mil The electron-withdrawing nature of the chlorine atoms at the ortho positions to the hydroxyl group increases its acidity, potentially enhancing its ability to interfere with microbial enzymes and proteins.

Steric Factors : The substitution pattern on the aromatic ring influences how the molecule can interact with its biological targets. The placement of the chloro and hydroxyl groups on the 3', 4', and 5' positions creates a specific electronic and spatial arrangement that dictates its binding to and disruption of microbial cellular components.

Studies have established a quantitative structure-activity relationship for phenols and alcohols, demonstrating that antimicrobial activity correlates strongly with the octanol-water partition coefficient (logP) and hydrogen-bond acidity. dtic.mil This relationship underscores that both lipophilic character and electronic properties are primary factors driving the antimicrobial action of compounds like this compound.

Anticancer and Cytotoxicity Studies

The cytotoxicity of halogenated aromatic compounds and their derivatives against various cancer cell lines is an active area of research. Dichloro-substituted compounds, in particular, have been evaluated for their potential to inhibit cancer cell proliferation.

While direct and extensive anticancer studies on this compound are not prominent in the literature, research on structurally related molecules provides valuable insights. For example, derivatives of dichloroacetic acid (DCA) have been synthesized and evaluated for their anticancer activity, showing potent cytotoxicity against various cancer cells. sigmaaldrich.com Similarly, studies on other complex molecules incorporating a dichlorophenyl group have been conducted. For instance, 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione demonstrated cytotoxicity in human hepatoma HepG2 cells, with an LC50 value of 233.0 ± 19.7 µM. nih.gov

Table 2: Cytotoxicity of Structurally Related Compounds

| Compound | Cell Line | Cytotoxicity (IC50 / LC50) |

|---|---|---|

| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione | HepG2 | 233.0 ± 19.7 µM (LC50) nih.gov |

| Doxorubicin (Reference Drug) | MCF-7 | 7.67 µM (IC50) researchgate.net |

| Doxorubicin (Reference Drug) | HepG2 | 8.28 µM (IC50) researchgate.net |

Note: This table includes data for a structurally related compound and a standard reference drug to provide context for cytotoxicity measurements.

Evaluation in Various Cancer Cell Lines

Derivatives of dichloroacetophenone have been the subject of numerous studies to evaluate their cytotoxic effects against a variety of cancer cell lines. Research has shown that these compounds can inhibit the proliferation of neoplastic cells, indicating their potential as anticancer agents.

For instance, a series of 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones, which incorporate a dichloroacetyl moiety, displayed potent cytotoxicity against several squamous cell carcinoma lines, including Ca9-22, HSC-2, HSC-3, and HSC-4. frontiersin.org Many of these derivatives exhibited submicromolar 50% cytotoxic concentration (CC50) values, with some reaching the double-digit nanomolar range. frontiersin.org Similarly, a novel dichlorophenyl urea compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), demonstrated a strong inhibitory effect on the survival of melanoma cell lines such as B16-F0, Hs600T, and A2058. acs.org

Chlorinated chalcones, which share structural similarities, have also been assessed. The introduction of chlorine atoms into the chalcone structure has been noted to significantly enhance biological activity. sivb.org Studies on chalcones derived from natural precursors showed significant inhibitory effects against the growth of human breast cancer cell lines, including MCF-7. researchgate.net

The table below summarizes the antiproliferative activity of some of these related compounds against various cancer cell lines.

| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | Observed Effect |

| Dichloroacetyl-piperidones | 1d, 1g, 1k | Ca9-22, HSC-2, HSC-3, HSC-4 (Squamous Cell Carcinoma) | Potent cytotoxicity, with CC50 values in the submicromolar to nanomolar range. frontiersin.org |

| Dichlorophenyl urea | COH-SR4 | B16-F0, Hs600T, A2058 (Melanoma) | Strong inhibition of cell survival with IC50 values ranging from 5 to 11 µM. acs.org |

| Chlorochalcones | 3′,5′-dichloro-2′-hydroxychalcone (C5) | HMEC-1 (Endothelial Cells) | Inhibition of cell growth with an IC50 value of 38.3 ± 0.9 µM. sivb.org |

| Chalcone Derivatives | Compound 12 (prenylated, hydroxylated) | MCF-7 (Breast Cancer) | Significant inhibition of cell viability. researchgate.net |

| Chalcone Derivatives | Compound 13 (trimethoxylated) | MCF-7 (Breast Cancer) | Significant inhibition of cell viability. researchgate.net |

Mechanisms of Antiproliferative Activity

The antiproliferative effects of these compounds are attributed to several underlying molecular mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.

Investigations into the modes of action of cytotoxic dichloroacetyl amides revealed that they can cause cell cycle arrest at the G2/M phase. frontiersin.org This disruption of the normal cell division cycle prevents cancer cells from multiplying. Furthermore, these compounds were found to stimulate mitosis and induce the cleavage of poly(ADP-ribose) polymerase (PARP) and procaspase 3. frontiersin.org PARP is an enzyme involved in DNA repair, and its cleavage is a hallmark of apoptosis. The cleavage of procaspase 3 activates it into caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov

Similarly, the dichlorophenyl urea compound COH-SR4 was found to induce apoptosis in melanoma cells and cause G2/M phase cell cycle arrest. acs.org Western blot analysis of tumors treated with this compound showed increased PARP cleavage, indicating the activation of the apoptotic cascade. acs.org The anticancer activity of various chalcones has also been linked to the induction of apoptosis and cell cycle arrest. sivb.orgnih.gov

Other Reported or Potential Biological Activities

Beyond anticancer research, derivatives of hydroxyacetophenone have been explored for other pharmacological effects.

Antinociceptive Activity

Antinociceptive activity refers to the blockage of the detection of a painful or injurious stimulus by sensory neurons. Studies on 3,5-diprenyl-4-hydroxyacetophenone (HYDP), a derivative isolated from Ageratina pichinchensis, have demonstrated such effects. HYDP was shown to reduce nociception in a dose-dependent manner in both inflammatory and neuropathic pain models in mice. apsnet.orggoogleapis.com Specifically, it was effective in the carrageenan-induced inflammatory pain model and the L5/L6 spinal nerve ligation model of neuropathic pain. apsnet.orggoogleapis.com Other studies on pyrrolidine-2,5-dione derivatives have also shown significant antinociceptive effects in the formalin-induced tonic pain model. mdpi.com

Gastroprotective Activity

Gastroprotective activity involves the protection of the stomach lining from injury. The derivative 3,5-diprenyl-4-hydroxyacetophenone (HYDP) has also been reported to possess gastroprotective properties. apsnet.orggoogleapis.com In a model of ethanol-induced gastric lesions in rats, HYDP showed a significant inhibition of ulcer formation. apsnet.orggoogleapis.com The mechanism behind this protective effect appears to be multifactorial, involving the participation of nitric oxide (NO), prostaglandins, and sulfhydryl groups. apsnet.orggoogleapis.com Research on other plant extracts containing such phenolic compounds has also confirmed anti-ulcerative and gastroprotective effects. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound are also investigated for their ability to inhibit specific enzymes. Dichloroacetic acid (DCA), a related compound, is known to be an inhibitor of pyruvate dehydrogenase kinase (PDK). frontiersin.org PDKs are enzymes that are often overexpressed in human tumors, and their inhibition is considered detrimental to tumor growth. frontiersin.org This has led to the synthesis of dichloroacetophenone-based inhibitors targeting PDK1 as potential anticancer agents. nih.gov

Furthermore, derivatives of 2,4-dihydroxyacetophenone have been synthesized and evaluated as inhibitors of phosphodiesterase (PDE) enzymes, specifically PDE-1 and PDE-3. These enzymes are involved in various physiological processes, and their inhibition has therapeutic implications for cardiovascular diseases, respiratory problems, and neurological disorders. Another area of study involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), a key enzyme in tyrosine metabolism, by triketone-type inhibitors that are structurally related to acetophenones.

| Compound/Derivative Class | Target Enzyme | Potential Therapeutic Area |

| Dichloroacetic acid (DCA) / Dichloroacetophenone derivatives | Pyruvate Dehydrogenase Kinase (PDK) | Cancer frontiersin.orgnih.gov |

| 2,4-dihydroxyacetophenone derivatives | Phosphodiesterase-1 (PDE-1), Phosphodiesterase-3 (PDE-3) | Cardiovascular, Respiratory, Neurological disorders |

| Triketone-type analogues | 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) | Tyrosine metabolism disorders |

Modulation of Gene Expression (e.g., vir genes)

A significant example of gene expression modulation by acetophenone-related compounds is observed in the bacterium Agrobacterium tumefaciens. This soil bacterium causes crown gall disease in plants by transferring a piece of its DNA (T-DNA) into the plant genome. This process is dependent on the expression of a set of virulence (vir) genes located on the bacterial Ti plasmid.

The expression of these vir genes is triggered by specific phenolic compounds released by wounded plants. apsnet.org Notably, acetosyringone (3',5'-dimethoxy-4'-hydroxyacetophenone), a compound structurally similar to this compound, is one of the most potent known inducers of the Agrobacterium vir regulon. frontiersin.org The bacterium perceives these phenolic signals through a two-component regulatory system, VirA/VirG, which in turn activates the transcription of the other vir genes. frontiersin.org This activation is essential for the processing and transfer of the T-DNA into the plant cell. Therefore, acetophenone (B1666503) derivatives play a crucial role as signaling molecules that modulate bacterial gene expression, initiating the process of inter-kingdom DNA transfer.

Toxicological Research and Safety Assessment

Genotoxicity and Cytotoxicity Studies

A thorough review of scientific literature indicates a lack of specific studies investigating the genotoxicity or cytotoxicity of 3',5'-Dichloro-4'-hydroxyacetophenone. Standard assays to determine mutagenic potential, such as the Ames test, or assays to evaluate chromosomal damage, like the micronucleus test, have not been published for this specific compound. Similarly, dedicated in vitro studies on various cell lines to determine its cytotoxic potential (e.g., effects on cell viability and proliferation) are not available in the public domain. The general class of chlorophenols, however, is known to exhibit varying degrees of toxicity, including mutagenic and carcinogenic effects nih.gov.

Irritation and Sensitization Potential

Information regarding the irritation potential of this compound is primarily derived from safety data sheets provided by chemical suppliers. These documents classify the compound as an irritant. Specifically, it is identified as causing skin irritation and serious eye irritation ssl-images-amazon.comsigmaaldrich.com. No specific studies, such as the Draize test for eye and skin irritation in animal models or modern in vitro equivalents, were found to provide detailed scoring or dose-response data.

Furthermore, there is no available research on the skin sensitization potential of this compound. Standard assays for sensitization, like the guinea pig maximization test or the murine local lymph node assay (LLNA), have not been reported for this compound.

| Endpoint | Finding | Hazard Classification | Source |

|---|---|---|---|

| Skin Irritation | Causes skin irritation | H315 | ssl-images-amazon.comsigmaaldrich.com |

| Eye Irritation | Causes serious eye irritation | H319 | ssl-images-amazon.comsigmaaldrich.com |

| Sensitization | Data not available | Not classified | N/A |

In Vivo Toxicity Studies and No-Observed-Adverse-Effect Levels (NOAEL)

There is a significant data gap regarding the in vivo toxicity of this compound. No published studies on its acute, sub-chronic, or chronic toxicity via oral, dermal, or inhalation routes were identified. Consequently, critical toxicological values such as the No-Observed-Adverse-Effect Level (NOAEL), which are fundamental for risk assessment, have not been established for this compound.

Safety Assessment in Specific Applications (e.g., Pharmaceutical Intermediates, Disinfection Byproducts)

Phenolic compounds are recognized as precursors in the formation of disinfection byproducts (DBPs) when water containing natural organic matter is treated with chlorine nih.govcanada.ca. The reaction of chlorine with phenols can lead to the formation of various chlorinated phenols and their subsequent transformation products nih.gov. While it is chemically plausible that this compound could be formed under such conditions, specific studies identifying and quantifying it as a DBP in drinking water are not available.

The health implications of DBPs as a class are a significant public health concern. Exposure to various DBPs has been associated with potential long-term health risks, including carcinogenic, reproductive, and developmental effects nih.govacs.orgresearchgate.net. However, without specific data on the occurrence and toxicity of this compound as a DBP, its specific contribution to these health risks cannot be determined.

Future Research Directions and Applications

Targeted Drug Design and Development Based on 3',5'-Dichloro-4'-hydroxyacetophenone Scaffold

The 3',5'-dichloro-4'-hydroxyphenyl moiety, the core of this compound, serves as a critical pharmacophore in the design of targeted therapeutics. The strategic placement of chlorine atoms and the hydroxyl group can influence the molecule's binding affinity, selectivity, and pharmacokinetic properties. This makes the scaffold a promising starting point for developing novel drugs.

One notable example of a drug candidate built upon a similar dichlorinated phenyl structure is Resmetirom (MGL-3196). This compound, which incorporates a 3,5-dichloro-phenyl group, is a highly selective thyroid hormone receptor β (THR-β) agonist. nih.gov The beneficial effects of thyroid hormone on lipid levels are primarily mediated through THR-β in the liver, while adverse effects are often linked to the thyroid hormone receptor α (THR-α). nih.gov The high selectivity of molecules like Resmetirom for THR-β demonstrates the potential of the dichlorinated phenyl scaffold in designing targeted therapies that maximize efficacy while minimizing off-target effects. nih.gov

Future drug discovery efforts can leverage the this compound scaffold through strategies like scaffold hopping. This approach involves modifying the core structure to create novel compounds that retain the essential pharmacophoric features while potentially improving properties like metabolic stability, solubility, or reducing toxicity. niper.gov.in By exploring derivatives of this scaffold, researchers can aim to develop new inhibitors for various enzymes or modulators for different receptors. For instance, various acetophenone (B1666503) derivatives have shown potential as inhibitors of enzymes like phosphodiesterases (PDEs), which are involved in numerous biological processes. nih.govnih.gov

Table 1: Examples of Biologically Active Scaffolds Related to this compound

| Compound/Scaffold | Target/Activity | Therapeutic Area |

|---|---|---|

| Resmetirom (MGL-3196) | Selective THR-β agonist | Dyslipidemia |

| Brequinar Analogues | Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition | (Potential) Autoimmune, Cancer |

This table is for illustrative purposes to show the potential of related structures in drug design.

Exploration of Novel Biological Activities

While the primary focus may be on targeted drug design, the this compound scaffold warrants broader screening for novel biological activities. Acetophenones derived from natural sources are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. nih.gov

Future research should involve systematic screening of this compound and its derivatives against a diverse panel of biological targets.

Antimicrobial and Antifungal Activity: Halogenated compounds are known for their antimicrobial properties. researchgate.net Investigating the efficacy of this dichlorinated acetophenone against various strains of bacteria and fungi, including drug-resistant strains, could lead to the development of new anti-infective agents. researchgate.netnih.gov

Anti-inflammatory Effects: Some substituted hydroxyacetophenones have demonstrated anti-inflammatory activity. nih.gov The potential of the title compound to modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX) or signaling molecules, should be explored.

Enzyme Inhibition: Beyond well-known targets, screening against a broad range of enzymes could uncover unexpected activities. For example, derivatives of related structures have been shown to inhibit enzymes such as laccase and dihydroorotate dehydrogenase, suggesting potential applications in agriculture or as immunosuppressants. nih.govnih.gov

Antiviral and Antiparasitic Potential: Given the broad biological activities of phenolic and halogenated compounds, exploring the effects of this compound on viruses and parasites like Trypanosoma cruzi could open new avenues for therapeutic development. nih.govnih.gov

Advanced Synthetic Methodologies for Sustainable Production

The classical synthesis of this compound often involves the Fries rearrangement of 2,6-dichlorophenyl acetate (B1210297), which can require harsh conditions such as high temperatures and the use of strong Lewis acids like aluminum chloride. chemicalbook.comchemicalbook.com While effective, these methods can generate significant waste and may not align with the principles of green chemistry.

Future research should focus on developing more advanced and sustainable synthetic routes. This could include:

Catalytic Methods: Exploring novel catalytic systems (e.g., using solid acid catalysts or transition metals) to perform the acylation or rearrangement reactions under milder conditions. This would reduce energy consumption and the need for stoichiometric amounts of hazardous reagents.

Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry offers advantages such as improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for easier scale-up and automation.

Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthesis. Biocatalysis can offer high selectivity under mild, aqueous conditions, significantly improving the environmental footprint of the production process.